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Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant
attention as a potential therapeutic target for inflammatory bowel disease (IBD). Its high
expression in the gastrointestinal tract and on various immune cells, coupled with genetic links
to IBD susceptibility, places it at a critical nexus of intestinal homeostasis and inflammation.[1]
[2][3] However, its role is complex, with studies demonstrating both pro- and anti-inflammatory
functions depending on the cellular context, ligand, and specific disease model.[4][5] This
technical guide provides an in-depth examination of GPR35's function in IBD, detailing its
signaling pathways, the quantitative outcomes from key experimental models, and the
methodologies used to elucidate its role.

Introduction to GPR35

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) first identified in 1998. It
is located on human chromosome 2g37.3 and can be alternatively spliced into two isoforms,
GPR35a and GPR35b. While initially classified as an orphan receptor, several endogenous and
synthetic ligands have since been identified. Genome-wide association studies (GWAS) have
linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for
IBD, specifically ulcerative colitis (UC) and Crohn's disease (CD), solidifying its importance in
intestinal pathophysiology. The receptor is highly expressed in the colon and small intestine, as
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well as in immune cells such as monocytes, macrophages, T cells, and dendritic cells,
suggesting a pivotal role in regulating gut immunity and inflammation.

GPR35 Signaling Pathways

GPR35 activation initiates a complex network of intracellular signaling cascades through both
G protein-dependent and -independent mechanisms. Its signaling is often biased, with different
ligands preferentially activating specific pathways.

G Protein-Dependent Signaling:

e Gai/o: GPR35 can couple to inhibitory G proteins (Gai/o), leading to the suppression of
adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (CAMP)
levels.

e Ga12/13: Activation can also occur through Gal2/13, which engages downstream effectors
like RhoA, influencing cytoskeletal dynamics and cell migration.

o Downstream Effectors: These G protein pathways often converge on the activation of the
mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-
regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell proliferation, migration, and
mucosal repair.

G Protein-Independent Signaling (B-Arrestin):
e Upon agonist binding, GPR35 can recruit -arrestins (3-arrestin 1 and 2).

» [-arrestins not only mediate receptor desensitization and internalization but also act as
signaling scaffolds. They can initiate G protein-independent signaling, including the activation
of ERK1/2, and can also interact with IkBa to suppress the pro-inflammatory NF-kB pathway,
thereby exerting anti-inflammatory effects.

Interestingly, some ligands exhibit biased agonism. For example, kynurenic acid primarily
activates G protein pathways with minimal 3-arrestin recruitment, highlighting the complexity of
GPR35 modulation.
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Caption: GPR35 signaling pathways in intestinal cells.
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The Dichotomous Role of GPR35 in IBD
Pathophysiology

The literature presents a dual role for GPR35 in IBD, where its effects can be either protective
or pathogenic, largely depending on the specific cell type and inflammatory context.

Protective Functions:

» Epithelial Barrier Integrity: GPR35 plays a crucial role in maintaining the gut's epithelial
barrier. Studies using GPR35 knockout (KO) mice show increased intestinal permeability
under normal conditions and significantly exacerbated colitis upon challenge with dextran
sulfate sodium (DSS). This is associated with decreased expression of key tight junction
proteins, including Zonula occludens-1 (ZO-1), E-cadherin, and Claudin-1.

e Mucosal Repair: GPR35 signaling promotes mucosal healing. Agonists like zaprinast and
pamoic acid have been shown to accelerate wound repair in colonic epithelial cells by
upregulating fibronectin expression and activating the ERK1/2 pathway.

» Anti-Inflammatory Response: In certain contexts, GPR35 activation can be anti-inflammatory.

This may be mediated by B-arrestin-dependent inhibition of NF-kB or by promoting the
production of anti-inflammatory mediators.

Pro-Inflammatory Functions:

e Immune Cell Activation: GPR35 is expressed on macrophages, where its activation can
induce the production of pro-inflammatory cytokines like TNF. In some colitis models,
macrophage-specific deletion of GPR35 led to reduced inflammation.

o Disease Promotion in Specific Models: Contrary to the DSS model findings, some studies
report that GPR35 KO mice are less susceptible to DSS-induced colitis, suggesting a pro-
inflammatory role. These conflicting results may be due to differences in experimental
protocols or the specific gut microbiota of the animal colonies. IBD-associated SNPs, such
as T108M, have been shown to result in a hyperactive receptor, potentially promoting
disease progression by enhancing GPR35 activity.
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Caption: The dual role of GPR35 in IBD pathophysiology.

Quantitative Data from Experimental IBD Models

Studies using GPR35 knockout mice in the DSS-induced colitis model have provided critical

guantitative data demonstrating its largely protective role.

Table 1: Disease Severity in DSS-Induced Colitis (GPR35+/+ vs. GPR35-/-)
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GPR35+/+ GPR35-/-
Parameter (Wild-Type) (Knockout) Key Finding Reference
with DSS with DSS

Profound loss, Deletion of

Body Weight significantly GPR35
~10-15% loss
Loss greater than worsens
WT weight loss.

GPR35 deletion

Colon Length ] ] leads to more

) ~21% reduction ~35% reduction

Reduction severe colon

shortening.

| Histopathological Score | Moderate inflammation | Significantly higher score with extensive
ulcerations, edema, and loss of crypts | Lack of GPR35 results in more severe colon damage. |

Table 2: Gene and Protein Expression Changes in GPR35-/- Colon Mucosa (DSS Model)
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Change in
Molecule Type GPR35-/- vs. Implication Reference
GPR35+/+
GPR35
Pro- deficiency
IL-13, CXCL1, inflammatory Significant leads to a
CXCL2, CCL2 Cytokines/Che upregulation heightened
mokines inflammatory
response.
Increased tissue
Tissue o degradation and
MMP1, MMP9, ) Significant o
Remodeling ) remodeling in the
MMP12 upregulation
Factors absence of
GPR35.
Zonula ] ) Impaired
Tight Junction Decreased o )
occludens-1 (ZO- ) ] epithelial barrier
Protein expression _
1) function.
Weakened cell-
) Adherens Decreased cell adhesion
E-cadherin _ _ _ _
Junction Protein expression and barrier
integrity.

| Claudin-1 | Tight Junction Protein | Decreased expression | Compromised epithelial barrier

function. | |

Pharmacology of GPR35

The development of therapeutic agents targeting GPR35 is complicated by significant

pharmacological differences between species (human, rat, mouse).

Table 3: Selected Ligands for GPR35

© 2025 BenchChem. All rights reserved.

7/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Ligand Type

Kynurenic
Acid (KYNA)

Endogenou
s Agonist

Origin

Tryptophan
Metabolite

Potency
(Human
EC50)

~217 pM

Notes References

A well-
established
but
relatively
low-
potency
ligand.

Lysophosphat
idic Acid
(LPA)

Endogenous

Agonist

Phospholipid

Not fully
determined

Activates
GPR35,
possibly via
Gi-mediated

signaling.

) Synthetic
Zaprinast ]
Agonist

PDE5
Inhibitor

~1-5 uM

Commonly
used
reference
agonist with
similar
potency
across

species.

) ] Synthetic
Pamoic Acid )
Agonist

Synthetic

~1-10 pM

Shown to be
protective in
DSS colitis

models.

) Synthetic
Lodoxamide )
Agonist

Mast Cell

Stabilizer

High (nM

range)

High potency
for human/rat
GPR35, but
~100-fold
lower for

mouse.
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Potency
Ligand Type Origin (Human Notes References
EC50)
Higher
binding for
Synthetic ) human
ML-145 Synthetic -
Antagonist GPR35 than
rodent

orthologues.

| CID-2745687 | Synthetic Antagonist/Inverse Agonist | Synthetic | - | Effectively inhibits agonist
activity at human GPR35. | |

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the role of GPR35 in IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is the most common model used to investigate the protective role of GPR35.

e Animal Model: GPR35 wild-type (GPR35+/+) and knockout (GPR35-/-) mice on a C57BL/6
background (6-8 weeks old) are used.

 Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for
5-7 consecutive days. A control group receives regular drinking water.

¢ Disease Assessment:

o Daily Monitoring: Body weight, stool consistency, and presence of blood are recorded daily
to calculate the Disease Activity Index (DAI).

o Endpoint Analysis: On day 7-8, mice are euthanized. The entire colon is excised, and its
length is measured from the cecum to the anus.

o Histology: Distal colon segments are fixed in 10% formalin, embedded in paraffin,
sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is
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performed blindly to assess inflammation severity, ulceration, and crypt damage.

o Tissue Analysis: Colon tissue is collected for gPCR and Western blot analysis.
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Caption: Experimental workflow for the DSS-induced colitis model.
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Quantitative Real-Time PCR (qPCR)

Used to measure the mRNA expression of inflammatory mediators and other target genes.

RNA Extraction: Total RNA is isolated from frozen colon tissue using TRIzol reagent or a
similar kit-based method.

cDNA Synthesis: Reverse transcription is performed using 1-2 pg of total RNA to synthesize
complementary DNA (CDNA).

gPCR Reaction: The gPCR reaction is set up using a SYBR Green master mix, cDNA
template, and specific forward and reverse primers for target genes (e.g., IL1B, CXCL1,
TJP1 for ZO-1) and a housekeeping gene (e.g., GAPDH or ACTB).

Data Analysis: Relative gene expression is calculated using the 2-AACt method.

Western Blotting

Used to quantify the protein levels of tight junction components and signaling molecules.

Protein Extraction: Proteins are extracted from colon tissue using RIPA buffer supplemented
with protease and phosphatase inhibitors. Protein concentration is determined using a BCA

assay.

SDS-PAGE: Equal amounts of protein (20-40 ug) are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)
membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then
incubated overnight with primary antibodies against target proteins (e.g., anti-ZO-1, anti-E-
cadherin, anti-p-ERK1/2).

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The signal is detected using an enhanced
chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software
like ImageJ.
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Genetic Variants of GPR35 in IBD

GWAS have identified several SNPs in the GPR35 locus that are associated with IBD
susceptibility, providing a direct genetic link between the receptor and the disease.

Table 4: IBD-Associated GPR35 Genetic Variants

o . Functional
Position Allele Associated Reference(s
SNP ID . Consequen
(Chr2) Change Disease(s)
ce
Missense
mutation
(Threonine
to
Methionine
at position
108; T108M)
UC, CD, ]
rs3749171 241569692 C>T in
PSC

transmembr
ane domain
lll. May lead
to a gain-of-
function/hy
peractive

receptor.

Located in an
intron; may
affect gene
rs4676410 241563739 G>A UC, CD _
regulation,
transcription,

or splicing.

| rs3749172 | - | - | IBD | Associated with IBD risk; functional impact is under investigation. | |

PSC: Primary Sclerosing Cholangitis
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Conclusion and Future Directions

GPR35 is a critical, albeit complex, player in the landscape of IBD. The balance of evidence
suggests a predominantly protective role in the colonic epithelium, primarily through the
maintenance of barrier integrity and promotion of mucosal repair. However, its activity in
immune cells can contribute to inflammation, and hyperactive genetic variants may drive
disease. This duality underscores the therapeutic challenge: should GPR35 be activated or
inhibited?

The path forward for GPR35-targeted drug development in IBD requires a nuanced approach:

o Cell-Type Specificity: Developing agonists that selectively target GPR35 on epithelial cells
while avoiding activation on pro-inflammatory immune cells could be a promising strategy.

» Biased Agonism: Designing biased agonists that preferentially activate protective pathways
(e.g., B-arrestin-mediated anti-inflammatory signaling) over potentially detrimental ones could
offer a more refined therapeutic effect.

¢ Overcoming Species Differences: A significant hurdle is the poor translation of ligand
pharmacology from rodent models to humans. The development of humanized mouse
models expressing human GPR35 isoforms will be crucial for preclinical validation.

» Personalized Medicine: The presence of IBD-associated SNPs like T108M suggests that
patient stratification based on GPR35 genotype may be necessary, where antagonists might
be beneficial for individuals with hyperactive receptor variants.

In conclusion, while significant challenges remain, GPR35 stands out as a high-potential target
for novel IBD therapies. Continued research into its cell-specific signaling, the functional
consequences of its genetic variants, and the development of sophisticated modulators will be
key to unlocking its therapeutic promise.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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